REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[K+].[K+].FC(F)(F)S([O:12][CH2:13][C:14]([F:17])([F:16])[F:15])(=O)=O.[C:20]1([CH:27]=[CH:26][C:24](O)=[CH:23][CH:22]=1)O>CC(C)=O>[F:17][C:14]([F:15])([F:16])[CH2:13][O:12][C:20]1[CH:27]=[CH:26][C:24]([O:4][CH2:1][C:14]([F:17])([F:16])[F:15])=[CH:23][CH:22]=1 |f:0.1.2|
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Name
|
|
Quantity
|
334.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
510.6 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1.02 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
|
1.1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
the reaction mixture is evaporated
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Type
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ADDITION
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Details
|
2 liters of chloroform and 2 liters of water are added to the residue
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Type
|
CUSTOM
|
Details
|
The chloroform layer is separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed twice with 1 liter of chloroform
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Type
|
WASH
|
Details
|
the combined chloroform solution is washed with 1 liter of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The chloroform solution is dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
Hexane is added to the residue
|
Type
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FILTRATION
|
Details
|
the solid product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
Additional material is collected from the concentrated residues
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C=C1)OCC(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |